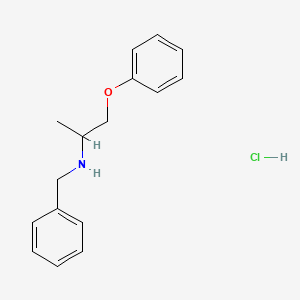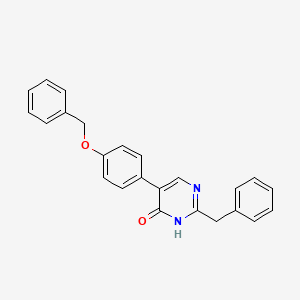
N-Benzyl-1-phenoxypropan-2-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-phenoxypropan-2-amine Hydrochloride is a chemical compound with the molecular formula C16H19NO·HCl and a molecular weight of 277.79 g/mol . It is a hydrochloride salt form of N-Benzyl-1-phenoxypropan-2-amine, which is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-phenoxypropan-2-amine Hydrochloride typically involves the reaction of benzylamine with 1-phenoxy-2-propanol under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-phenoxypropan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-1-phenoxypropan-2-amine N-oxide.
Reduction: N-Benzyl-1-phenoxypropan-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-1-phenoxypropan-2-amine Hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Benzyl-1-phenoxypropan-2-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine Hydrochloride: An alpha-adrenergic antagonist used to treat hypertension.
N-Benzyl-N-(2-chloroethyl)propan-2-amine Hydrochloride: Used in early discovery research.
N-Benzyl-2-propen-1-amine Hydrochloride: Used in analytical chemistry and biochemicals.
Uniqueness
N-Benzyl-1-phenoxypropan-2-amine Hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various research applications, particularly in the fields of chemistry and pharmacology .
Properties
Molecular Formula |
C16H20ClNO |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
N-benzyl-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-14(13-18-16-10-6-3-7-11-16)17-12-15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
InChI Key |
SUPOEHYAHZVXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)

![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)

![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)



